molecular formula C16H18ClNO B5773725 1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]pyrrolidine

1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]pyrrolidine

Cat. No.: B5773725
M. Wt: 275.77 g/mol
InChI Key: NHEFBAPEKYQPHY-UHFFFAOYSA-N
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Description

1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a naphthalene moiety through an oxyethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]pyrrolidine typically involves the reaction of 4-chloronaphthalene with ethylene oxide to form 2-(4-chloronaphthalen-1-yl)ethanol. This intermediate is then reacted with pyrrolidine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the naphthalene ring to tetrahydronaphthalene derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Tetrahydronaphthalene derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]pyrrolidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperazine
  • 2-[(4-Chloronaphthalen-1-yl)oxy]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one

Uniqueness

1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]pyrrolidine is unique due to its specific structural features, such as the pyrrolidine ring and the naphthalene moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties set it apart from similar compounds.

Properties

IUPAC Name

1-[2-(4-chloronaphthalen-1-yl)oxyethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c17-15-7-8-16(14-6-2-1-5-13(14)15)19-12-11-18-9-3-4-10-18/h1-2,5-8H,3-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEFBAPEKYQPHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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